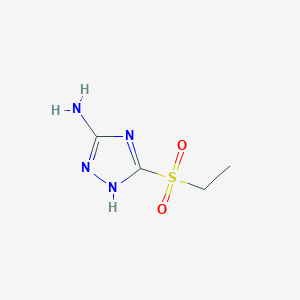

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

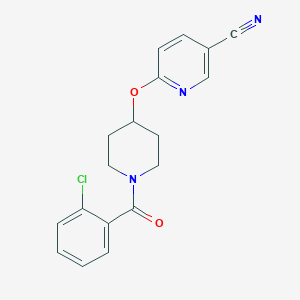

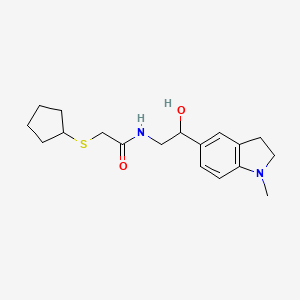

3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine (ETSA) is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, containing three nitrogen atoms and two sulfur atoms. ETSA is a versatile compound that can be used in a variety of scientific experiments, such as synthesis of new compounds, drug discovery, and enzyme inhibition.

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

- A general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles has been developed, using a one-pot process involving formimidamide formation followed by thermal monocyclic rearrangement. This method offers good to excellent yields, demonstrating the versatility of 1,2,4-triazole derivatives in organic synthesis (Shen & Zhang, 2015).

Protecting and Activating Group for Amine Synthesis

- The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile sulfonating agent for amines. This group, stable under basic and reductive conditions, demonstrates the significance of sulfonyl groups in the synthesis of activated amines and amides (Sakamoto et al., 2006).

Applications in Photophysical Properties

- A study describes the metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which may have potential applications in organic chemistry, medicinal chemistry, and optical materials. This highlights the utility of such compounds in the development of environmentally friendly materials with photophysical properties (Guo et al., 2021).

Proton Conductive Properties

- Proton Conductive Polyimide Ionomer Membranes

- Research on sulfonated polyimide copolymers containing NH, OH, or COOH groups, synthesized using 1H-1,2,4-triazole derivatives, showed these compounds have high thermal and mechanical stability. The introduction of NH groups, particularly triazole groups, enhanced the proton conductive properties of the membranes. This is significant for applications in fuel cells and related technologies (Saito et al., 2010).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in the development of new pesticides . Therefore, it’s plausible that this compound may interact with biological targets related to pest control.

Mode of Action

It’s known that the compound was synthesized using a “splicing up” method, introducing a trifluoromethyl-oxadiazole moiety to a 3-(ethylsulfonyl)-pyridine structure . This suggests that the compound might interact with its targets through the introduced moiety.

Biochemical Pathways

Given its potential use as an insecticide , it’s plausible that it may affect pathways related to insect physiology or survival.

Result of Action

Some compounds synthesized using a similar method exhibited good mortality against mythimna separate at 500 mg/l (80-100%), suggesting potential insecticidal activity .

Propriétés

IUPAC Name |

5-ethylsulfonyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-2-11(9,10)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIFQYCESPDQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)